

Spathulenol solubility in different organic solvents

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An In-depth Technical Guide to the Solubility of **Spathulenol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **spathulenol**, a tricyclic sesquiterpenoid alcohol of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5][6] Due to its lipophilic nature, **spathulenol**'s solubility is a critical parameter for its extraction, formulation, and application in both research and drug development.

Physicochemical Properties of Spathulenol

Spathulenol (C₁₅H₂₄O) is a volatile sesquiterpenoid with a molecular weight of 220.35 g/mol . [1][7][8] Its structure, featuring a cyclopropane ring fused to a seven-membered ring, contributes to its biological activity and dictates its solubility characteristics.[1] As a lipophilic molecule, it is expected to have low aqueous solubility and be more soluble in organic solvents. [7]

Spathulenol Solubility Profile

While extensive quantitative solubility data for **spathulenol** in a wide range of organic solvents is limited in publicly available literature, a qualitative and predictive profile can be established from various sources.[7] The compound is generally described as soluble in alcohols and polar aprotic solvents.



Table 1: Summary of **Spathulenol** Solubility in Various Solvents

| Solvent | Solubility Type | Reported Solubility | Source(s) |
|-----------------------------------|-----------------|--------------------------|--------------|
| Water | Aqueous | 0.032 g/L (Predicted) | [7][9] |
| 12.44 mg/L @ 25 °C (Estimated) | [10] | | |
| Insoluble | [11] | | |
| Ethanol | Alcohol | Soluble / Dissolves well | [10][11][12] |
| Methanol | Alcohol | Expected to be soluble | [7] |
| Isopropanol | Alcohol | Expected to be soluble | [7] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | [3][7] |
| Acetone | Polar Aprotic | Expected to be soluble | [7] |
| Hexane | Non-polar | Expected to be soluble | [7] |
| Chloroform | Non-polar | Expected to be soluble | [7] |
| Ethyl acetate | Non-polar | Expected to be soluble | [7] |

Note: Much of the available data is predictive or qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The gold standard for experimentally determining the equilibrium solubility of a compound like **spathulenol** is the shake-flask method.[7][13] This protocol is adapted from established



methodologies for compounds with similar physicochemical properties.[7]

Objective

To determine the equilibrium solubility of **spathulenol** in a selection of organic solvents at a controlled temperature.

Materials

- Spathulenol (solid, purified form)
- Selected solvents (e.g., ethanol, methanol, DMSO, acetone, hexane)
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Sealed vials with appropriate closures
- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)[7]
- · Volumetric flasks and pipettes

Methodology

- Preparation of Supersaturated Solution: Add an excess amount of solid spathulenol to a known volume of the selected solvent in a sealed vial. The key is to ensure there is undissolved solid material present.[7]
- Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25
 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.

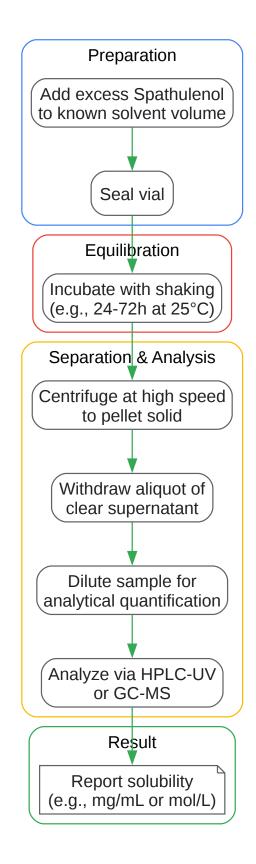
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- Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[7]
- Quantification: Analyze the diluted sample using a validated method like HPLC-UV or GC-MS to determine the exact concentration of spathulenol.[7]
- Data Reporting: The solubility is reported in standard units such as mg/mL or mol/L at the specified temperature.[7]





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Diagram 1: Workflow for Shake-Flask Solubility Determination.



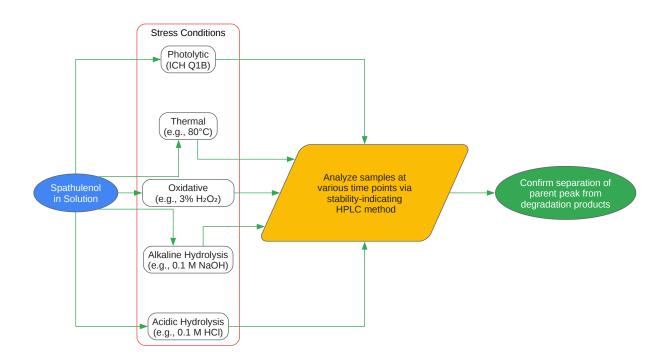
Related Methodologies and Workflows

Understanding solubility is often linked to the compound's stability in solution and its isolation from natural sources. The following workflows are relevant for professionals working with **spathulenol**.

Forced Degradation Study

To ensure that the analytical methods used for solubility are stability-indicating, forced degradation studies are performed. This involves subjecting **spathulenol** to stress conditions to produce its degradation products.[7]





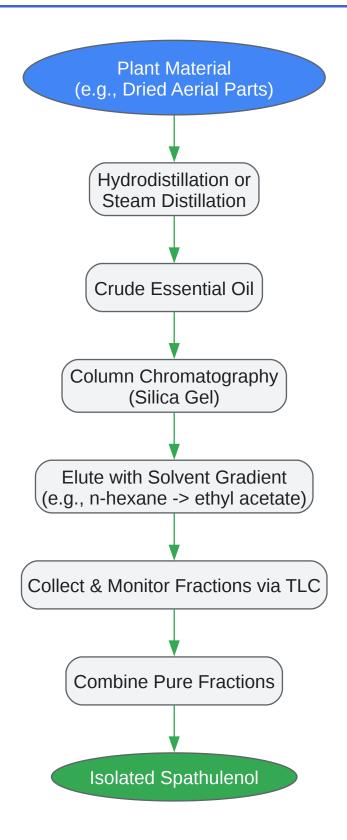
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Diagram 2: Workflow for a Forced Degradation Study.

Isolation and Purification Workflow

The solubility of **spathulenol** in non-polar and moderately polar solvents is exploited during its isolation from essential oils via column chromatography.[8]





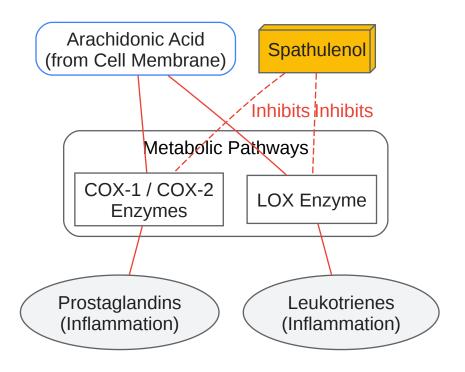
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Diagram 3: General Workflow for **Spathulenol** Isolation.



Spathulenol in Biological Systems: A Note on Signaling

The biological activity of **spathulenol** is a key driver of its research interest. Its anti-inflammatory effects, for instance, are linked to the inhibition of enzymes in the arachidonic acid metabolism pathway.[14] Understanding these pathways is crucial for developing therapeutic applications.



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